molecular formula C15H22F6N2O2 B11482557 Cyclohexanecarboxamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-

Cyclohexanecarboxamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-

Cat. No.: B11482557
M. Wt: 376.34 g/mol
InChI Key: WURPJNVLXRQGOD-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes hexafluoropropanol and oxolane moieties. This compound is notable for its high fluorine content, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkoxylated derivatives.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)cyclohexanecarboxamide is unique due to its combination of hexafluoropropanol and oxolane moieties, which confer distinct chemical properties such as high stability, lipophilicity, and reactivity. These features make it particularly valuable in specialized applications where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C15H22F6N2O2

Molecular Weight

376.34 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(oxolan-2-ylmethylamino)propan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C15H22F6N2O2/c16-14(17,18)13(15(19,20)21,22-9-11-7-4-8-25-11)23-12(24)10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H,23,24)

InChI Key

WURPJNVLXRQGOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2CCCO2

Origin of Product

United States

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